1-(4-ETHOXYPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE
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Overview
Description
1-(4-ETHOXYPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHOXYPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. The starting materials often include 4-ethoxyphenyl derivatives and triazoloquinoline derivatives. The key steps in the synthesis may involve:
Nucleophilic substitution: This step involves the reaction of a nucleophile with an electrophile to form a new bond.
Thioether formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase the reaction rate and selectivity.
Temperature control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHOXYPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the quinoline ring or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce sulfoxides or sulfones.
Reduction: Can yield reduced quinoline derivatives.
Substitution: Can result in various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-2-[(9-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone
- 1-(4-Ethoxyphenyl)-2-[(9-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]propanone
Uniqueness
1-(4-ETHOXYPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-[(9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-28-16-10-8-15(9-11-16)18(26)13-29-22-24-23-20-12-14(2)17-6-5-7-19(27-3)21(17)25(20)22/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPOPTYILGURFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=C(C=CC=C4OC)C(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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